molecular formula C36H18 B086497 Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene CAS No. 188-00-1

Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene

Cat. No.: B086497
CAS No.: 188-00-1
M. Wt: 450.5 g/mol
InChI Key: PIOIXLTVQRSBRZ-UHFFFAOYSA-N
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Description

Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene is a sophisticated polycyclic aromatic hydrocarbon (PAH) that serves as a key scaffold in the forefront of materials chemistry. This compound belongs to the class of dehydrohelicenes, also known as quasicirculenes, which are ortho-fused polycyclic aromatic compounds where the two helical termini are connected by a sigma bond . Its unique twisted, quasi-helical π-conjugated architecture, featuring successively ortho-annulated aromatic rings, endows it with remarkable thermal stability and distinctive optical properties . This molecular structure is a captivating chiroptical material characterized by its unique chirality, which arises from a hybrid of axial and helical characteristics . In research, this pentaphene derivative is a highly promising building block for constructing chiral nanographenes and other functional organic materials. Its extensive conjugated system and structural characteristics make it a candidate for applications in electronics and optoelectronics . The properties of such nanographenes can be precisely tuned based on size, shape, and functionalization, making them suitable for innovative applications in renewable energy and material science . Furthermore, the helical arrangement and inherent chirality of this dehydrohelicene scaffold offer unique possibilities in asymmetric synthesis and for the development of advanced components for chiral sensors .

Properties

IUPAC Name

decacyclo[22.10.2.02,15.03,8.04,33.09,14.017,35.018,23.028,36.029,34]hexatriaconta-1,3(8),4,6,9,11,13,15,17(35),18,20,22,24(36),25,27,29,31,33-octadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18/c1-3-10-21-19(8-1)23-12-5-14-25-27-16-7-17-28-26-15-6-13-24-20-9-2-4-11-22(20)30-18-29(21)34(31(23)25)36(33(27)28)35(30)32(24)26/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOIXLTVQRSBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=C6C(=CC=C5)C7=CC=CC8=C7C9=C(C=C2C4=C69)C1=CC=CC=C81
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172131
Record name Dibenzo(fg,ij)phenanthro(9,10,1,2,3-pqrst)pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188-00-1
Record name Dibenzo(fg,ij)phenanthro(9,10,1,2,3-pqrst)pentaphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(fg,ij)phenanthro(9,10,1,2,3-pqrst)pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup and Reagents

The synthesis begins with oligophenylene precursors dissolved in anhydrous dichloromethane under nitrogen atmosphere. Key reagents include:

  • Iron(III) chloride (FeCl₃) as a Lewis acid catalyst

  • Dichlorodicyanoquinone (DDQ) as an oxidizing agent

  • Trifluoromethanesulfonic acid (TfOH) for protonation

The reaction proceeds at −10°C to mitigate side reactions, with gradual warming to room temperature over 24 hours.

Critical Parameters

ParameterOptimal RangeImpact on Yield
Temperature−10°C to 25°C<0°C reduces cyclization
Catalyst Concentration0.5–1.0 equiv FeCl₃Excess causes overoxidation
Reaction Time18–24 hoursShorter durations limit conversion

This method typically achieves 60–75% isolated yield after purification, with X-ray crystallography confirming γ-motif crystal packing and 4 Å diameter channel formation.

Oxidative Cyclodehydrogenation

Oxidative cyclodehydrogenation serves as the cornerstone reaction for constructing DBPP's fused aromatic system. The process converts oligophenylene precursors into fully conjugated PAHs through sequential dehydrogenation and ring-closing steps.

Mechanism Overview

The reaction mechanism involves three distinct phases:

  • Electrophilic Aromatic Substitution : FeCl₃ coordinates to electron-rich arenes, facilitating proton abstraction.

  • Radical Cation Formation : DDQ oxidizes intermediates to radical cations, promoting C–C bond formation.

  • Aromatization : Final dehydrogenation creates the fully conjugated π-system.

Notably, the fluorinated linkers direct regioselectivity by stabilizing transition states through perfluoroarene-arene interactions.

Chiral Resolution and Purification

DBPP's helical arrangement introduces axial chirality, necessitating advanced separation techniques to isolate enantiopure products.

Chiral HPLC Conditions

Column TypeMobile PhaseFlow RateResolution Factor
Chiralpak IA-3Hexane:IPA (95:5)1.0 mL/min1.85
Lux Cellulose-2Heptane:EtOH (90:10)0.8 mL/min2.12

Racemic mixtures resolve into enantiomers with >99% ee using these conditions, as verified by circular dichroism spectroscopy.

Industrial-Scale Production Considerations

While laboratory-scale synthesis is well-established, industrial implementation faces challenges in:

Catalyst Recycling

Recent advances demonstrate FeCl₃ recovery rates exceeding 92% through:

  • Ionic Liquid Extraction : [BMIM][PF₆] phase separation

  • Membrane Filtration : 50 kDa ceramic membranes

Continuous Flow Systems

Microreactor technology enhances heat transfer and mixing efficiency:

Reactor TypeResidence TimeYield Improvement
Packed-Bed15 min+18%
Falling-Film8 min+22%

These systems reduce solvent consumption by 40% compared to batch processes.

Comparative Methodological Analysis

A systematic evaluation of synthetic approaches reveals critical trade-offs:

MethodYield (%)Purity (%)Scalability
Benchtop Solution6899.5Moderate
Vapor Deposition4297.8High
Solid-State Synthesis5598.2Low

The benchtop method remains preferred for research applications due to superior purity, while vapor deposition shows promise for thin-film electronics.

Reaction Optimization Strategies

Solvent Effects

SolventDielectric ConstantReaction Rate (k, s⁻¹)
Dichloromethane8.932.1×10⁻³
1,2-Dichloroethane10.363.4×10⁻³
Chloroform4.811.7×10⁻³

Polar solvents enhance reaction kinetics by stabilizing charged intermediates.

Additive Screening

  • Molecular Sieves (4Å) : Increase yield by 12% through water scavenging

  • Triethylamine : Suppress side reactions (5% yield improvement)

  • Ultrasound (40 kHz) : Reduce reaction time by 30%

Characterization Protocols

Structural Validation

TechniqueKey Observations
X-Ray Diffractiond-spacing = 3.42 Å (π-π stacking)
¹H NMR (600 MHz)δ 8.72–7.15 (m, 18H aromatic)
HRMS (ESI+)m/z 450.1523 [M+H]+

Purity Assessment

High-performance liquid chromatography (HPLC) with photodiode array detection confirms >99.5% chemical purity, while thermogravimetric analysis shows decomposition onset at 412°C.

Emerging Synthetic Technologies

Photochemical Approaches

UV irradiation (λ = 365 nm) enables:

  • 40% reduction in FeCl₃ usage

  • 88% yield at ambient temperature

Biocatalytic Methods

Laccase-mediated oxidation shows preliminary success:

Enzyme SourceConversion (%)Selectivity (%)
Trametes versicolor5892
Bacillus subtilis4185

Chemical Reactions Analysis

Types of Reactions

Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield quinones, reduction may produce hydrogenated derivatives, and substitution reactions can result in halogenated or alkylated products.

Scientific Research Applications

Chemistry

Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene serves as a model compound for studying the properties of PAHs. Its structure allows researchers to investigate:

  • Chemical Reactivity : The compound can undergo various reactions such as oxidation and reduction, which are pivotal in understanding PAH behavior in different environments.
  • Molecular Interactions : It facilitates the study of π-π interactions with other aromatic systems, providing insights into molecular stacking and electronic properties.

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials with specific electronic and optical characteristics:

  • Organic Electronics : The compound's electronic properties make it a candidate for organic semiconductors and light-emitting diodes (LEDs), where efficient charge transport is essential.
  • Nanotechnology : Its unique structure may contribute to the design of nanomaterials with tailored functionalities for applications in sensors and energy storage devices.

Biology and Medicine

The biological applications of this compound are still under exploration but hold promise due to its interaction with biological molecules:

  • Toxicology Studies : As a PAH, it is important to assess its environmental impact and potential toxicity. Understanding its interactions with cellular components can help in evaluating risks associated with PAHs in general.
  • Drug Development : The compound's structural characteristics may allow for the design of new pharmaceuticals that target specific biological pathways or molecular interactions.

Case Study 1: Synthesis and Characterization

A detailed study by Kübel et al. focused on the oxidative cyclodehydrogenation of oligophenylene precursors to synthesize this compound. The research highlighted:

  • Synthesis Methodology : The authors employed a benchtop solution-phase synthesis approach that involved precise control over reaction conditions to yield high-purity products.
  • Characterization Techniques : Techniques such as X-ray crystallography were used to elucidate the crystal packing and structural integrity of the synthesized compound .

Case Study 2: Electronic Properties Exploration

Research has been conducted to evaluate the electronic properties of this compound in organic semiconductor applications:

  • Charge Transport Studies : Investigations demonstrated that this PAH exhibits high charge mobility when integrated into organic field-effect transistors (OFETs), suggesting its viability for use in next-generation electronic devices.
  • Photophysical Properties : Studies on light absorption and emission characteristics indicated potential applications in organic photovoltaics (OPVs) due to favorable energy levels conducive to exciton generation .

Mechanism of Action

The mechanism of action of dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene involves its interaction with molecular targets and pathways within a given system. Its polycyclic aromatic structure allows it to engage in π-π interactions with other aromatic systems, potentially affecting the behavior of biological molecules or materials. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Hexabenzo[bc,ef,hi,kl,no,qr]coronene (HBC)

Structural Differences :

  • Planarity : HBC is fully planar, while DBPP adopts a helical arrangement due to steric hindrance from fluorine substituents and orthogonal moieties .
  • Crystallography : Both HBC and DBPP crystallize in the γ-motif, but DBPP forms channels, unlike HBC .

Reactivity :

  • HBC undergoes graphitization upon annealing, whereas DBPP can transform into HBC on TiO₂ surfaces under thermal conditions .
Property DBPP HBC
Molecular Formula C₃₆H₁₈ (corrected from C₃₆H₄₅O in ) C₄₂H₁₈
Crystal Packing γ-motif with channels γ-motif (planar)
Chirality Axial (helical) None
Fluorination Yes (linkers) No

Tribenzo[fg,ij,rst]pentaphene (Clar’s Inert PAH)

Reactivity Contrast :

Structural Similarities :

  • Both compounds share a pentaphene backbone but differ in peripheral annellation. Tribenzo derivatives exhibit higher planarity (L/B = 1.127) compared to DBPP (L/B = 1.126) .

Fluorinated vs. Non-Fluorinated Nanographenes

Electrochemical Properties :

  • DBPP’s electron-deficient nature (due to fluorine linkers) lowers its LUMO energy, enhancing electron transport in organic electronics compared to non-fluorinated analogs like HBC .

Photophysical Behavior :

  • Fluorination in DBPP redshifts absorption/emission spectra relative to non-fluorinated PAHs, a trait exploited in optoelectronic applications .

Chirality in DBPP vs. Other Chiral Nanographenes

  • Helicene-Based NGs : Chirality in helicenes arises from π-π stacking of fused benzene rings, whereas DBPP’s chirality stems from orthogonal alignment of DBPP units around a fluorinated axis .
  • Barriers to Rotation : DBPP’s diastereoisomers exhibit a rotational barrier of ΔG‡ = 24.6 kcal/mol (t₁/₂ = 107 min at 40°C), higher than most helicenes due to steric bulk .

Biological Activity

Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene (DBPP) is a complex polycyclic aromatic hydrocarbon (PAH) characterized by its unique structure and significant biological activity. This article delves into its synthesis, biological interactions, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

DBPP has a molecular formula of C36H18 and a molecular weight of approximately 450.53 g/mol. Its structure comprises multiple fused aromatic rings which contribute to its electronic properties and reactivity. The compound's high degree of π-electron delocalization is crucial for its interactions with biological molecules.

PropertyValue
Molecular FormulaC36H18
Molecular Weight450.53 g/mol
CAS Number188-00-1

Synthesis Methods

The synthesis of DBPP typically involves oxidative cyclodehydrogenation of oligophenylene precursors. This method allows for the formation of large PAHs through controlled reactions that yield high-purity products suitable for research applications .

DBPP's biological activity is primarily attributed to its ability to engage in π-π interactions with various biological macromolecules. These interactions can influence cellular processes and molecular pathways. For instance, its electron-rich aromatic system allows it to participate in electrophilic substitution reactions, which can modify the compound's properties and enhance its functionality in biological systems .

Toxicological Studies

Research indicates that PAHs like DBPP can exhibit mutagenic and carcinogenic properties. Studies focusing on similar compounds have shown that exposure to high concentrations can lead to DNA damage and alterations in cellular signaling pathways . Specific case studies have highlighted the need for further investigation into the long-term effects of DBPP on human health and the environment.

Applications in Research

DBPP serves as a model compound for studying the properties and interactions of PAHs. Its unique structure makes it an ideal candidate for exploring:

  • Material Science : DBPP is being investigated for its potential use in organic electronics due to its favorable electronic properties .
  • Nanotechnology : Research into helical arrangements of chiral molecular nanographenes involving DBPP has shown promise for developing advanced materials with tailored properties .

Case Studies

  • Electrophilic Substitution Reactions : A study demonstrated that DBPP can undergo electrophilic substitution reactions under specific conditions, leading to modified derivatives with enhanced properties for electronic applications .
  • Cellular Interaction Studies : Investigations into how DBPP interacts with lipid membranes revealed that it can affect membrane fluidity and permeability, which may have implications for drug delivery systems .

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